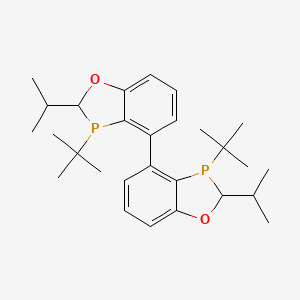
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is a complex organic compound that belongs to the class of benzoxaphospholes. These compounds are characterized by their unique structural framework, which includes a benzene ring fused with an oxaphosphole ring. The presence of tert-butyl and propan-2-yl groups further adds to the complexity and potential reactivity of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and phosphorus-containing reagents. The key steps in the synthesis may include:
Formation of the Benzoxaphosphole Ring: This step involves the cyclization of a benzene derivative with a phosphorus-containing reagent under specific conditions, such as the presence of a catalyst and controlled temperature.
Introduction of tert-Butyl and Propan-2-yl Groups: These groups are introduced through alkylation reactions, where tert-butyl and propan-2-yl halides react with the intermediate benzoxaphosphole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Cyclization: Using metal catalysts to promote the cyclization reaction.
Alkylation: Employing efficient alkylating agents and solvents to introduce the tert-butyl and propan-2-yl groups.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxaphosphole ring to a more saturated form.
Substitution: The tert-butyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Saturated benzoxaphosphole derivatives.
Substitution: Various substituted benzoxaphosphole compounds.
Aplicaciones Científicas De Investigación
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxaphosphole: The parent compound with a simpler structure.
tert-Butyl Benzoxaphosphole: A derivative with only tert-butyl groups.
Propan-2-yl Benzoxaphosphole: A derivative with only propan-2-yl groups.
Uniqueness
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is unique due to the presence of both tert-butyl and propan-2-yl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H40O2P2 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3 |
Clave InChI |
IVUFJBFLMHJRJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate](/img/structure/B13388526.png)
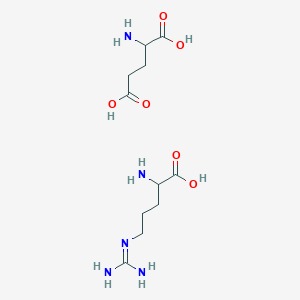
![2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol](/img/structure/B13388557.png)
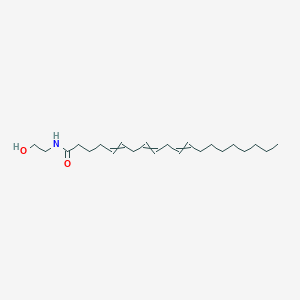
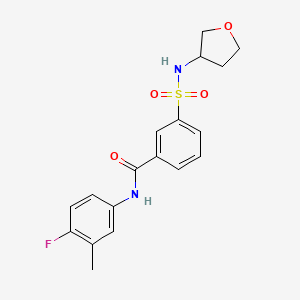
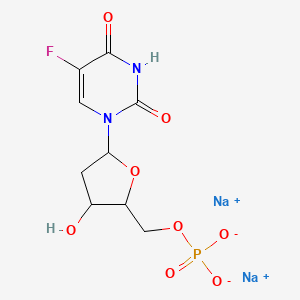
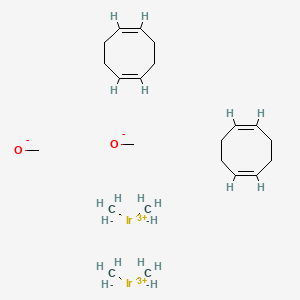
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B13388583.png)


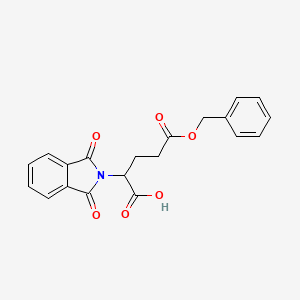
![[3-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B13388616.png)

![17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13388631.png)
